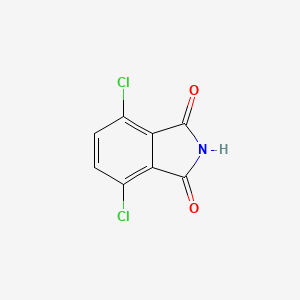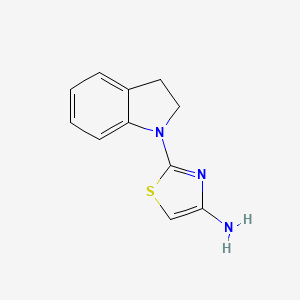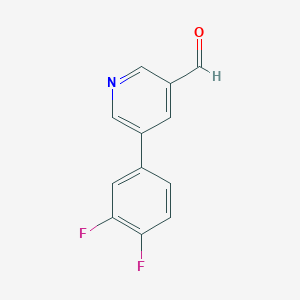
4,7-Dichloroisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloroisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of chlorine atoms at positions 4 and 7 further modifies its chemical properties. Isoindoline-1,3-dione derivatives are significant in various fields due to their diverse biological activities and applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
准备方法
The synthesis of 4,7-Dichloroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the coupled oxidation of imidazoles and tetraynes, which results in the formation of multifunctionalized isoindole-1,3-diones . These methods are designed to be efficient and environmentally friendly, adhering to green chemistry principles .
化学反应分析
4,7-Dichloroisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with primary amines can yield N-substituted isoindoline-1,3-diones .
科学研究应用
4,7-Dichloroisoindoline-1,3-dione has numerous applications in scientific research. In chemistry, it is used as an intermediate for the synthesis of various bioactive molecules. In biology, it has been studied for its potential to modulate dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, its derivatives have shown promise as antipsychotic agents and inhibitors of β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . Additionally, it is used in the development of herbicides, colorants, dyes, and polymer additives .
作用机制
The mechanism of action of 4,7-Dichloroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence the receptor’s activity, potentially leading to therapeutic effects in neurological disorders. Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
相似化合物的比较
4,7-Dichloroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 4,7-dimethoxyisoindoline-1,3-dione and 4,7-difluoroisoindoline-1,3-dione. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of methoxy groups in 4,7-dimethoxyisoindoline-1,3-dione can enhance its electron-donating properties, while the fluorine atoms in 4,7-difluoroisoindoline-1,3-dione can increase its electronegativity .
属性
分子式 |
C8H3Cl2NO2 |
|---|---|
分子量 |
216.02 g/mol |
IUPAC 名称 |
4,7-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13) |
InChI 键 |
BIXWQKYACRKUFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)C(=O)NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)








![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)


